Cediranib is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3) [, , , , , , , , , , , , , , , , , , ]. Developed by AstraZeneca, it is investigated for its anti-angiogenic and antitumor properties in various preclinical and clinical settings [, , , , , , , , , , , , , , , , , , ]. In scientific research, Cediranib serves as a valuable tool to investigate the role of VEGF signaling in various physiological and pathological processes, including tumor angiogenesis and growth.
Cediranib exerts its anti-angiogenic and antitumor effects primarily by inhibiting the VEGF signaling pathway [, , , , , , , , , , , , , , , , , , ]. VEGF is a key regulator of angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis [, , , , , , , , , , , , , , , , , , ].
VEGFR Inhibition: Cediranib binds to the intracellular tyrosine kinase domain of VEGFRs, preventing the binding of ATP and subsequent phosphorylation of downstream signaling molecules [, , , , , , , , , , , , , , , , , , ]. This inhibition disrupts the signaling cascade responsible for endothelial cell proliferation, migration, survival, and permeability, ultimately leading to the suppression of angiogenesis [, , , , , , , , , , , , , , , , , , ].
Downregulation of HDR: Cediranib can also directly influence DNA repair mechanisms, specifically targeting Homology-Directed Repair (HDR) []. This effect is achieved through two main pathways: (1) Hypoxia-mediated suppression: By interrupting tumor blood supply, Cediranib induces hypoxia, which leads to decreased expression of crucial HDR factors BRCA1/2 and RAD51 recombinase (RAD51) []; (2) Direct suppression: Cediranib directly targets the PDGFR pathway, leading to the activation of protein phosphatase 2A (PP2A) and subsequent repression of BRCA1/2 and RAD51 expression by E2F transcription factor 4 (E2F4)/RB transcriptional corepressor like 2 (RB2/p130) [].
This dual action mechanism makes Cediranib a potential candidate for combination therapies with other anti-cancer agents, particularly PARP inhibitors, as it can synergistically enhance their efficacy [].
The provided papers primarily focus on the biological and pharmacological aspects of Cediranib. While mentioning its oral bioavailability and suitability for once-daily dosing, they do not delve into detailed analysis of its specific physical and chemical properties [, ]. Further research is required to acquire comprehensive data on its physicochemical characteristics.
Ovarian Cancer: Studies demonstrated the synergistic antitumor efficacy of Cediranib in combination with the PARP inhibitor Olaparib in preclinical models and clinical trials involving patients with recurrent platinum-sensitive ovarian cancer [, ]. The combination significantly improved progression-free survival compared to Olaparib alone, highlighting the potential for targeted therapy approaches in this cancer type [, ].
Glioblastoma: Research explored Cediranib's potential in treating glioblastoma, a highly aggressive brain tumor. In preclinical models, combining Cediranib with other agents like the late-stage autophagy inhibitor Quinacrine [, ] or the proteasome inhibitor SC68896 [] demonstrated synergistic antivascular and antitumor effects, delaying tumor growth and extending survival compared to monotherapies [, , ].
Colorectal Cancer: Cediranib's efficacy has been evaluated in combination with chemotherapy regimens like FOLFOX/CAPOX and mFOLFOX6 as a first-line treatment for metastatic colorectal cancer [, ]. While showing comparable activity to Bevacizumab in terms of progression-free and overall survival, the combination did not meet the predefined boundary for PFS non-inferiority and requires further investigation [, ].
Lung Cancer: Preclinical studies demonstrated the potential of Cediranib in combination with chemotherapy and/or radiation therapy for treating both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) [, , , , ]. In orthotopic models, Cediranib enhanced the antitumor and anti-metastatic effects of radiation and chemotherapy, suggesting promising potential for further clinical development [, , , , ].
Endometrial Cancer: Research explored the efficacy of Cediranib in combination with Olaparib in patients with recurrent endometrial cancer []. While showing modest clinical efficacy, the combination did not meet the study's primary endpoint and requires further investigation to determine its full therapeutic potential [].
Acute Myeloid Leukemia (AML): Studies investigated the safety and tolerability of Cediranib in patients with relapsed or refractory AML []. While showing manageable toxicity profiles, Cediranib demonstrated preliminary evidence of antitumor activity as a monotherapy, warranting further exploration in clinical trials [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6